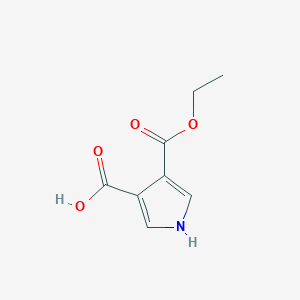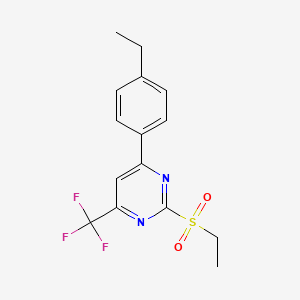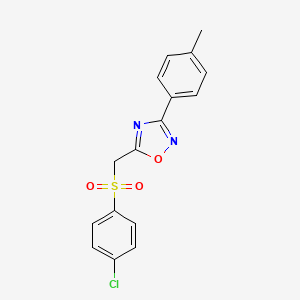![molecular formula C22H24N6O3 B3010231 3-(2-氧代-2-(4-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-2-甲酰基)哌嗪-1-基)乙基)喹唑啉-4(3H)-酮 CAS No. 2034245-39-9](/img/structure/B3010231.png)
3-(2-氧代-2-(4-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-2-甲酰基)哌嗪-1-基)乙基)喹唑啉-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound appears to be a complex molecule featuring a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. This core is substituted with a piperazine ring and a tetrahydropyrazolopyridine moiety. The quinazolinone scaffold is known for its pharmacological relevance, often serving as a key structure in the development of therapeutic agents due to its potential biological activities.
Synthesis Analysis
The synthesis of quinazolinone derivatives can be approached through various methods. One such method is the domino metathesis of 3,6-dihydro-1,2-oxazine, which provides access to isoxazolo[2,3-a]pyridin-7-ones, a related scaffold that can be further functionalized to quinazolinones . Another approach involves the preparation of piperidine derivatives with a quinazoline ring system, which has been shown to possess antihypertensive activity . These methods highlight the synthetic versatility of the quinazolinone core and its derivatives.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of multiple rings that can adopt various three-dimensional conformations. The spiro compounds, such as 1' H-spiro[pyrrolidine-3,2'-quinazolin]-2-ones and 1' H-spiro[piperidine-3,2'-quinazolin]-2-ones, are examples of quinazolinone derivatives with unique 3D architectures . These structures are typically synthesized through cyclization reactions that form the spiro linkage, resulting in molecules with distinct pharmacological properties.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo a range of chemical reactions, including selective oxidation and reduction, which can be used to modify the chemical functions of the molecule . The solid-phase synthesis of quinazolinone derivatives often involves a base-mediated tandem reaction that includes C-arylation followed by cyclization into indazole oxides and subsequent ring expansion into quinazolines . These reactions are crucial for constructing the complex molecular architecture of quinazolinone-based compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of multiple heterocycles within the molecule can affect its solubility, stability, and reactivity. The pharmacological relevance of these compounds is often associated with their ability to interact with biological targets, which is determined by their chemical properties. For instance, certain piperidine derivatives with a quinazoline ring system have shown significant antihypertensive effects in preclinical models .
科学研究应用
抗高血压应用
对具有与目标化合物相似的结构的具有喹唑啉环系的哌啶衍生物的研究已经证明了潜在的抗高血压特性。这些化合物在自发性高血压大鼠模型中显示出显着的降压作用,表明探索心血管治疗的可能途径 (Takai et al., 1986)。
抗菌活性
已经合成了新型氟喹诺酮类,包括具有哌嗪-1-基喹啉衍生物的氟喹诺酮类,并评估了它们对小鼠中结核分枝杆菌 H37Rv 的体内活性。这些化合物显示出与司帕沙星相当的活性,表明它们在治疗细菌感染中的潜力 (Shindikar & Viswanathan, 2005)。
抗炎和镇痛特性
一项关于新型 6,8-二溴-4(3H)-喹唑啉酮衍生物的研究揭示了有希望的抗炎和镇痛活性。这些化合物结合了不同的杂环部分,在实验动物中进行了合成和测试,表明在这些领域开发新的治疗剂的潜力 (Mosaad et al., 2010)。
抗病毒研究
已经探索了 2,3-二取代喹唑啉酮的合成以对抗日本脑炎病毒 (JEV) 和单纯疱疹病毒 1 型 (HSV-I) 等病原体的抗病毒活性,无论是在体外还是在体内。这项研究表明,结构相关的化合物有可能开发抗病毒药物 (Pandey et al., 2008)。
镇痛和抗炎活性
已经研究了与喹唑啉-4-酮环相连的 1,3,4-恶二唑衍生物的合成和评估,以了解其镇痛和抗炎活性。某些衍生物在这些领域表现出显着的效果,表明其治疗潜力 (Dewangan et al., 2016)。
作用机制
Target of Action
The primary target of CHEMBL4461387 is the enzyme LDHA (Lactate Dehydrogenase A) . LDHA plays a crucial role in the conversion of pyruvate to lactate during anaerobic respiration, a process that is often upregulated in cancer cells .
Mode of Action
CHEMBL4461387 interacts with LDHA by inhibiting its activity . The inhibition of LDHA disrupts the anaerobic respiration process, potentially leading to a decrease in energy production in cells that rely heavily on this pathway, such as cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by CHEMBL4461387 is the glycolytic pathway . By inhibiting LDHA, CHEMBL4461387 prevents the conversion of pyruvate to lactate, a key step in the glycolytic pathway. This disruption can lead to a buildup of pyruvate and NADH and a decrease in the amount of NAD+, which is necessary for the continuation of glycolysis .
Result of Action
The inhibition of LDHA by CHEMBL4461387 can lead to a disruption in energy production in cells that rely on anaerobic respiration . This could potentially lead to cell death in these cells, making CHEMBL4461387 a potential therapeutic agent for conditions characterized by increased anaerobic respiration, such as certain types of cancer .
Action Environment
The action, efficacy, and stability of CHEMBL4461387 would be influenced by various environmental factors. These could include the pH and temperature of the body, the presence of other drugs or substances, and the specific characteristics of the target cells. For example, cells with a high rate of anaerobic respiration might be more susceptible to the effects of CHEMBL4461387 .
属性
IUPAC Name |
3-[2-oxo-2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c29-20(14-27-15-23-18-7-2-1-6-17(18)21(27)30)25-9-11-26(12-10-25)22(31)19-13-16-5-3-4-8-28(16)24-19/h1-2,6-7,13,15H,3-5,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLPDMSCNLRGGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C5C4=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


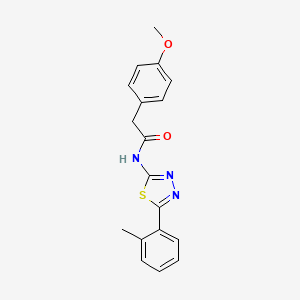
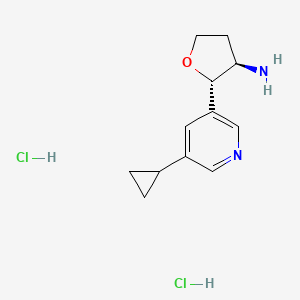

![4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3010154.png)


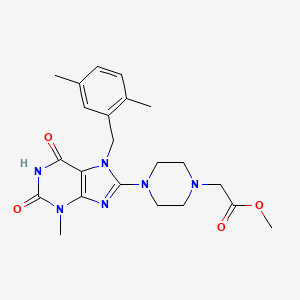
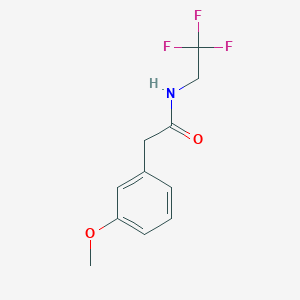
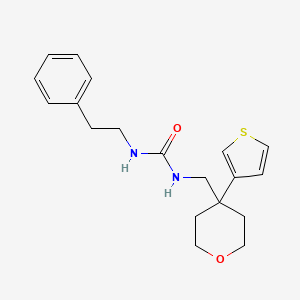
![2-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B3010163.png)
